5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine
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Overview
Description
5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes morpholine, sulfonylphenyl, thieno[3,2-d]pyrimidine, and pyridin-2-amine moieties. Its multifaceted structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine typically involves multiple steps, including nucleophilic substitution, cyclization, and sulfonylation reactionsCommon reagents used in these reactions include chlorinating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the synthesis process, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, bases, acids
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events critical for cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine moiety and exhibits similar chemical reactivity.
2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: Contains a similar pyrimidine core and morpholine group.
Uniqueness
5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is unique due to its combination of morpholine, sulfonylphenyl, thieno[3,2-d]pyrimidine, and pyridin-2-amine moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H26N6O4S2 |
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Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-[4-morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C25H26N6O4S2/c26-22-5-4-18(16-27-22)24-28-20-15-21(36-23(20)25(29-24)30-6-10-34-11-7-30)17-2-1-3-19(14-17)37(32,33)31-8-12-35-13-9-31/h1-5,14-16H,6-13H2,(H2,26,27) |
InChI Key |
AWHYBXSGKTZIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5)C6=CN=C(C=C6)N |
Origin of Product |
United States |
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